molecular formula C17H17BrCl2O2Sn B14427586 Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate CAS No. 82594-04-5

Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate

Cat. No.: B14427586
CAS No.: 82594-04-5
M. Wt: 522.8 g/mol
InChI Key: URHJQBWVQKNGOW-UHFFFAOYSA-M
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Description

Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate is an organotin compound that features a tin atom bonded to two 4-chlorophenyl groups, a bromine atom, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate typically involves the reaction of 4-chlorophenylstannane with ethyl 3-bromopropanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions often include a controlled temperature and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or halides. Conditions typically involve solvents like dichloromethane or tetrahydrofuran and may require a base to facilitate the reaction.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively. Conditions may vary depending on the desired oxidation state.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are often carried out under an inert atmosphere at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tin center can coordinate with other molecules, facilitating reactions such as coupling or substitution. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[dibromophenylstannyl]propanoate
  • Ethyl 3-[chlorobis(4-chlorophenyl)stannyl]propanoate
  • Ethyl 3-[bromobis(4-fluorophenyl)stannyl]propanoate

Uniqueness

Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate is unique due to the presence of both bromine and 4-chlorophenyl groups bonded to the tin atom. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

82594-04-5

Molecular Formula

C17H17BrCl2O2Sn

Molecular Weight

522.8 g/mol

IUPAC Name

ethyl 3-[bromo-bis(4-chlorophenyl)stannyl]propanoate

InChI

InChI=1S/2C6H4Cl.C5H9O2.BrH.Sn/c2*7-6-4-2-1-3-5-6;1-3-5(6)7-4-2;;/h2*2-5H;1,3-4H2,2H3;1H;/q;;;;+1/p-1

InChI Key

URHJQBWVQKNGOW-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CC[Sn](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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